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molecular formula C7H4F3NO3 B1391500 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene CAS No. 1214336-83-0

4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene

Cat. No. B1391500
M. Wt: 207.11 g/mol
InChI Key: IJQVALKYFMLISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546377B2

Procedure details

N,N-Dimethylformamide (15 mL) was added to 3-fluoro-4-nitrophenol (1.01 g, 6.43 mmol) and potassium carbonate (5.33 g, 38.6 mmol) in a 50 mL stainless steel reactor. The vessel was sparged briefly with CF2HCl, chilled with dry ice, and then chlorodifluoromethane (3.34 g, 38.6 mmol) was transferred into the reactor through a polypropylene tube. The mixture was stirred at 85° C. for 2 hours. The supernatant mixture was concentrated onto silica gel. Purification via flash chromatography (0-40% ethyl acetate/hexanes) afforded the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.28 (t, J=9.16 Hz, 1H), 7.51-7.57 (m, 1H), 7.50 (t, J=72.39 Hz, 1H), 7.21-7.29 (m, 1H)
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
5.33 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+].Cl[CH:19]([F:21])[F:20]>CN(C)C=O>[F:20][CH:19]([F:21])[O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([F:1])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
ClC(F)F
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
5.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sparged briefly with CF2HCl
TEMPERATURE
Type
TEMPERATURE
Details
chilled with dry ice
CONCENTRATION
Type
CONCENTRATION
Details
The supernatant mixture was concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (0-40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=CC(=C(C=C1)[N+](=O)[O-])F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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